1-Cyclohexyl-2,2,2-trifluoro-ethanone
Overview
Description
1-Cyclohexyl-2,2,2-trifluoro-ethanone is an organic compound with the molecular formula C8H11F3O It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to the carbonyl carbon, which is also bonded to a trifluoromethyl group
Preparation Methods
1-Cyclohexyl-2,2,2-trifluoro-ethanone can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with trifluoroacetic anhydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial production methods may involve the use of more scalable processes, such as the reaction of cyclohexyl lithium with trifluoroacetyl chloride. This method allows for the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
1-Cyclohexyl-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-2,2,2-trifluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.
Medicine: Research into its medicinal properties includes investigations into its potential as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-2,2,2-trifluoro-ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-2,2,2-trifluoro-ethanone can be compared with other trifluoromethyl ketones, such as:
1-Phenyl-2,2,2-trifluoro-ethanone: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
1-Methyl-2,2,2-trifluoro-ethanone: The presence of a methyl group instead of a cyclohexyl group results in a smaller, less bulky molecule with different reactivity.
The uniqueness of this compound lies in its combination of a bulky cyclohexyl group and a highly electronegative trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-cyclohexyl-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTSLLGEWZGTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285770 | |
Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-04-1 | |
Record name | NSC42756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexyl-2,2,2-trifluoro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6302-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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